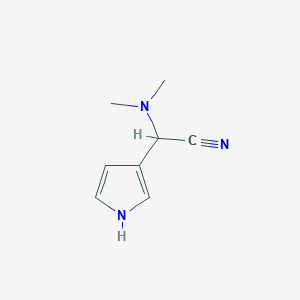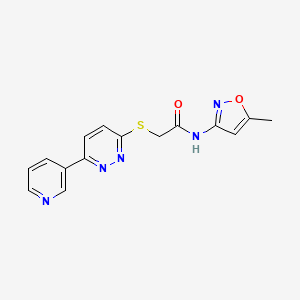![molecular formula C15H13N3O3S B2552527 N-(4-Methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-carboxamid CAS No. 851945-18-1](/img/structure/B2552527.png)
N-(4-Methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C15H13N3O3S and its molecular weight is 315.35. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Aktivität
Pyrimidine, einschließlich Thiazolopyrimidine, weisen nachweislich entzündungshemmende Wirkungen auf . Sie können den Ausdruck und die Aktivität bestimmter wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbarer Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotrienen und einiger Interleukine hemmen .
Antikrebsaktivität
Thiazolopyrimidine haben eine starke Antikrebsaktivität gegen verschiedene menschliche Krebszelllinien gezeigt . Sie können durch Apoptose zum Zelltod führen, da sie das CDK-Enzym hemmen .
Anti-mikrobielle Aktivität
Thiazolopyrimidine wurden in verschiedenen Bereichen therapeutischer Anwendungen eingesetzt, einschließlich als Antibiotika .
Antivirale Aktivität
Thiazolopyrimidine wurden auch auf ihre antiviralen Eigenschaften untersucht .
Zytotoxizität
Thiazolopyrimidine wurden auf ihre zytotoxischen Wirkungen untersucht . So haben bestimmte Thiazolopyrimidinderivate eine ausgezeichnete zytotoxische Aktivität gegen menschliche Krebszelllinien und primäre CLL-Zellen gezeigt .
Inhibitoren der DNA-Gyrase
Einige Vertreter der Thiazolopyrimidine sind Inhibitoren der DNA-Gyrase .
SARS-CoV-2-Glykoprotein-Inhibitoren
Thiazolopyrimidine wurden als potenzielle Inhibitoren des SARS-CoV-2-Glykoproteins untersucht .
Funktionelle organische Materialien
Thiazolopyrimidine haben sich als wertvolle funktionelle organische Materialien mit vielen anderen nützlichen Eigenschaften erwiesen .
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities .
Mode of Action
It’s worth noting that anti-inflammatory effects of pyrimidines are generally attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are known to interact with various biochemical pathways due to their wide range of pharmacological effects .
Pharmacokinetics
The degree of lipophilicity of a drug, which is its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially impact the bioavailability of N-(4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide.
Result of Action
Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities .
Biochemische Analyse
Biochemical Properties
They can inhibit the expression and activities of certain vital inflammatory mediators .
Cellular Effects
Pyrimidine derivatives have been reported to exhibit anti-inflammatory effects, which could influence cell function .
Molecular Mechanism
Pyrimidines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrimidines are involved in multiple cellular processes that maintain cell growth and metabolism .
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9-8-22-15-16-7-12(14(20)18(9)15)13(19)17-10-3-5-11(21-2)6-4-10/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRIOFLDTUKZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
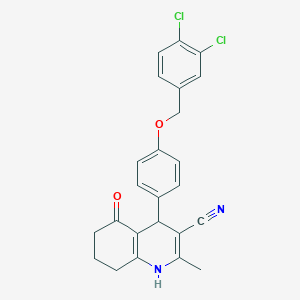
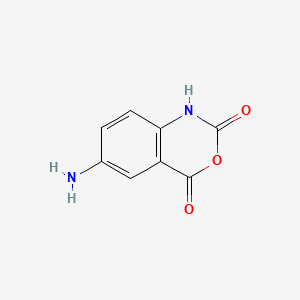
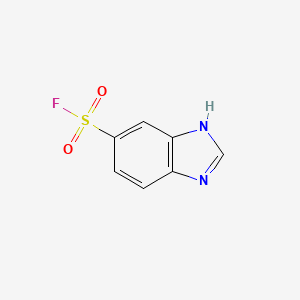
![3-(2-{4-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B2552452.png)
![2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2552453.png)
![2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline](/img/structure/B2552454.png)
![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 3-[[(E)-3-phenylprop-2-enoyl]amino]propanoate](/img/structure/B2552455.png)
![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/new.no-structure.jpg)
![1-methyl-6-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2552458.png)
![N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2552459.png)
![2,2-diphenyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2552461.png)
